Product packaging for Butethamine(Cat. No.:CAS No. 2090-89-3)

Butethamine

Cat. No.: B1197893
CAS No.: 2090-89-3
M. Wt: 236.31 g/mol
InChI Key: WDICTQVBXKADBP-UHFFFAOYSA-N
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Description

Historical Context of Butethamine in Synthetic Chemistry and Early Pharmacological Investigations

The story of this compound is rooted in the burgeoning field of synthetic organic chemistry in the early 1900s. nih.govcutm.ac.inpharmaguideline.com The drive to create novel therapeutic agents led to the systematic modification of known bioactive molecules.

The synthesis of this compound hydrochloride was first reported in a 1938 patent. nih.gov This development was part of a broader effort to create synthetic local anesthetics that retained the efficacy of cocaine but lacked its undesirable side effects and addictive properties. medscape.com this compound belongs to the class of ester-type local anesthetics, characterized by an ester linkage between the aromatic ring and the amino group. nih.govnih.govwfsahq.org This chemical feature is central to its metabolism and duration of action.

Early pharmacological investigations quickly established this compound's efficacy as a local anesthetic. nih.gov It was found to be more potent and have a faster onset of action compared to its contemporary, procaine (B135). nih.gov These initial studies laid the groundwork for its clinical use and further scientific exploration.

Physicochemical Properties of this compound and its Hydrochloride Salt

Property This compound This compound Hydrochloride
Molecular Formula C13H20N2O2 C13H21ClN2O2
Molecular Weight 236.31 g/mol 272.77 g/mol
Appearance - Solid powder

| Solubility | - | Soluble in DMSO |

This table is based on data from MedKoo Biosciences, Inc. and PubChem. nih.govnih.govderangedphysiology.com

Following its initial development, research interest in this compound and its analogs continued, driven by the desire to understand the relationship between chemical structure and anesthetic activity. The core structure of this compound, with its lipophilic aromatic ring, intermediate ester linkage, and hydrophilic amino group, became a template for the synthesis of other local anesthetics. nih.govnih.gov The evolution of medicinal chemistry saw a shift towards amide-type local anesthetics like lidocaine, which offered greater stability and a lower incidence of allergic reactions. nih.gov However, the study of ester-type compounds like this compound remained crucial for understanding the fundamental principles of local anesthesia.

Significance of this compound as a Model Compound in Mechanistic and Synthetic Studies

Beyond its historical clinical application, this compound has proven to be a valuable tool for researchers in organic synthesis and pharmacology.

The chemical structure of this compound serves as a versatile scaffold for the synthesis of new derivatives. nih.gov By modifying the aromatic ring, the intermediate chain, or the amino group, chemists can systematically alter the compound's physicochemical properties, such as lipophilicity and pKa, to study their impact on anesthetic potency and duration. nih.gov This approach of creating and testing analogs has been fundamental to the development of structure-activity relationships (SAR) in the field of local anesthetics. nih.govresearchgate.net The synthesis of various derivatives allows researchers to explore how specific structural features influence the interaction of the molecule with its biological target. mdpi.com

The primary mechanism of action for local anesthetics like this compound is the blockade of voltage-gated sodium channels in nerve membranes. medscape.comnih.gov By preventing the influx of sodium ions, these drugs inhibit the propagation of action potentials, thereby blocking the sensation of pain. nih.gov Early studies with this compound and other ester-type anesthetics helped to establish this fundamental principle.

This compound's relatively simple structure has made it a useful molecular probe for investigating the binding sites and kinetics of sodium channel blockade. nih.gov By studying how this compound and its derivatives interact with the channel protein, researchers have been able to gain a more detailed understanding of the molecular determinants of local anesthetic action. These mechanistic studies have been crucial for the rational design of new and improved local anesthetic agents.

Scope and Research Objectives in Contemporary this compound Studies

While this compound is not a primary focus of mainstream clinical research today, it continues to be relevant in specific areas of scientific investigation. Contemporary studies involving this compound or its analogs are often aimed at:

Exploring Novel Drug Delivery Systems: Research into new formulations, such as liposomal or polymeric carriers, may utilize ester-type anesthetics like this compound to investigate prolonged local anesthetic action. nih.gov

Investigating Structure-Activity Relationships: The this compound scaffold can still be used to synthesize and test new compounds with modified structures to refine our understanding of the chemical features required for optimal anesthetic activity. nih.govresearchgate.net

Probing Ion Channel Function: As a well-characterized sodium channel blocker, this compound can be employed as a tool in basic neuroscience research to study the structure and function of various ion channels. nih.gov

Comparative Pharmacological Studies: this compound can serve as a reference compound in studies evaluating the potency and efficacy of new local anesthetic candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O2 B1197893 Butethamine CAS No. 2090-89-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2090-89-3

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

2-(2-methylpropylamino)ethyl 4-aminobenzoate

InChI

InChI=1S/C13H20N2O2/c1-10(2)9-15-7-8-17-13(16)11-3-5-12(14)6-4-11/h3-6,10,15H,7-9,14H2,1-2H3

InChI Key

WDICTQVBXKADBP-UHFFFAOYSA-N

SMILES

CC(C)CNCCOC(=O)C1=CC=C(C=C1)N

Canonical SMILES

CC(C)CNCCOC(=O)C1=CC=C(C=C1)N

Other CAS No.

2090-89-3

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for Butethamine

Classical Synthetic Pathways to Butethamine and its Analogues

The traditional synthesis of this compound and its related compounds primarily involves esterification and the subsequent modification of functional groups.

The core of this compound's synthesis lies in the formation of an ester bond. A common method involves the reaction of 4-nitrobenzoyl chloride with 2-(isobutylamino)ethanol (B100975). chemicalbook.com In this process, 10 grams of isobutylaminoethanol are reacted with 16 grams of p-nitrobenzoyl chloride in the presence of 5 grams of sodium hydroxide (B78521) in 175 cc of water. chemicalbook.com The temperature is maintained between 30-40°C. chemicalbook.com The resulting intermediate is isobutylaminoethyl p-nitrobenzoate, a yellow viscous oil. chemicalbook.com This initial product tests positive for both the amine configuration and the nitro group. chemicalbook.com

Another approach to forming the ester is through the direct esterification of p-nitrobenzoic acid with 2-(isobutylamino)ethanol in an inert solvent like xylene, where water formed during the reaction is removed by azeotropic distillation. google.com

The key precursors for this compound synthesis include:

4-Nitrobenzoic acid or its acid chloride derivative (p-nitrobenzoyl chloride). chemicalbook.com

2-(Isobutylamino)ethanol, which provides the amino alcohol portion of the final molecule. chemicalbook.com

Catalysis plays a role in the synthesis of this compound, particularly in the reduction step. After the formation of 2-isobutylaminoethyl p-nitrobenzoate, the nitro group must be reduced to an amine to yield the final product. One documented method for this reduction is catalytic hydrogenation. google.com This involves dissolving the hydrochloride salt of the nitro-intermediate in water and using a catalyst such as 5% palladium on carbon in a Parr hydrogenator. google.com

The use of a trialkylamine may also serve as a catalyst in related synthetic reactions. patentcut.com While direct catalytic approaches for the initial esterification of this compound are less specifically detailed in the provided context, Fischer esterification, in general, is an acid-catalyzed reversible reaction. athabascau.caucalgary.ca

On an industrial scale, the synthesis of this compound requires efficient and economical processes. The synthesis route involving the reduction of 2-isobutylaminoethyl p-nitrobenzoate is a viable method. google.comgoogleapis.com After the reaction, purification is crucial to achieve the desired purity of over 98%. medkoo.com

Purification steps for this compound and its intermediates include:

Extraction: The reaction mixture is often extracted with a solvent like ether to separate the product from unreacted starting materials and aqueous solutions. chemicalbook.com

Washing: The extracted product is washed with water to remove any remaining water-soluble impurities. chemicalbook.com

Crystallization: To obtain the final product in a solid, pure form, crystallization is employed. The oily base of this compound can be dissolved in a solvent like propyl alcohol, and hydrochloric acid is added to form the hydrochloride salt. chemicalbook.com Repeated recrystallizations of the hydrochloride salt from a suitable solvent yield white needle-like crystals. chemicalbook.com

Filtration and Drying: The crystallized product is filtered and dried to remove any residual solvent. chemicalbook.com

For instance, after the reduction of isobutylaminoethyl p-nitrobenzoate, the resulting oily base is extracted with ether, filtered, and the solvent is evaporated. chemicalbook.com The base can then be converted to its hydrochloride salt and purified by recrystallization to a melting point of 146°C. chemicalbook.com

Elucidation of this compound Reactivity and Chemical Transformations

This compound's chemical structure, containing an ester linkage and an aromatic amine, dictates its reactivity.

The chemical structure of this compound is susceptible to oxidation. The ethanol (B145695) group can undergo controlled oxidation. Additionally, upon heating to decomposition, this compound can emit toxic fumes of nitrogen oxides (NOx). lookchem.com Forced degradation studies can be used to identify oxidation products. One of the primary degradation products resulting from the hydrolysis of the ester linkage is 4-aminobenzoic acid.

Reduction is a key chemical transformation in the synthesis of this compound from its nitro-precursor. A classical method for the reduction of the nitro group in isobutylaminoethyl p-nitrobenzoate involves the use of tin and concentrated hydrochloric acid. chemicalbook.com In this procedure, 20 grams of the nitro compound are treated with 15 grams of tin and 50 cc of concentrated hydrochloric acid, with the temperature maintained around 70°C. chemicalbook.com

Alternatively, catalytic hydrogenation using a palladium on carbon catalyst is an effective method for this reduction. google.com

Table of Research Findings on this compound Synthesis

StepReactantsReagents/CatalystsConditionsProductYieldReference
Esterification 10g isobutylaminoethanol, 16g p-nitrobenzoyl chloride5g sodium hydroxide, 175cc water30-40°CIsobutylaminoethyl p-nitrobenzoate91% chemicalbook.com
Reduction 20g Isobutylaminoethyl p-nitrobenzoate15g tin, 50cc concentrated HCl~70°CThis compound base73.5% chemicalbook.com
Catalytic Reduction 2-isobutylaminoethyl p-nitrobenzoate hydrochloride5% Palladium on carbonHydrogenation in a Parr hydrogenator2-isobutylaminoethyl p-aminobenzoate (this compound)Not specified google.com

Nucleophilic Substitution Reactions Involving this compound Ester Linkages

The ester linkage in this compound is a key functional group that is susceptible to nucleophilic substitution reactions. These reactions involve the attack of a nucleophile on the carbonyl carbon of the ester, leading to the cleavage of the ester bond. The most common nucleophilic substitution reaction for esters is hydrolysis, which can occur under acidic or basic conditions.

Under basic conditions, a process known as saponification, the ester is heated with a strong base, such as sodium hydroxide, resulting in an irreversible reaction that produces the corresponding carboxylate salt and an alcohol. savemyexams.com For this compound, this would yield 4-aminobenzoic acid and 2-(isobutylamino)ethanol. The reaction proceeds through a tetrahedral intermediate, and the final products are the salt of the carboxylic acid and the alcohol.

Another significant nucleophilic substitution reaction is amidation, where the ester reacts with an amine to form an amide. This reaction is typically less facile than hydrolysis and may require higher temperatures or catalysts. The general structure of local anesthetics often includes an ester or an amide linkage, with amide-linked anesthetics generally exhibiting greater stability against hydrolysis by plasma esterases. nysora.com

The table below summarizes the products of common nucleophilic substitution reactions on the this compound ester linkage.

NucleophileReagent ExampleProduct 1Product 2Reaction Type
Hydroxide IonSodium Hydroxide4-aminobenzoic acid2-(isobutylamino)ethanolSaponification (Hydrolysis)
AmineAmmonia4-aminobenzamide2-(isobutylamino)ethanolAmidation

Advanced Derivatization and Structural Modification of this compound

The development of new local anesthetics often involves the synthesis of analogues of existing drugs to explore structure-activity relationships (SAR) and to integrate novel functional moieties that may confer improved therapeutic properties.

The general structure of local anesthetics like this compound consists of a lipophilic aromatic ring, an intermediate chain with an ester or amide linkage, and a hydrophilic amine group. rsc.org Structure-activity relationship (SAR) studies involve systematically modifying these three components to understand their influence on anesthetic potency, duration of action, and toxicity.

For procaine (B135), a close structural analogue of this compound, numerous SAR studies have been conducted. These studies have revealed that:

Aromatic Ring Substitution: The nature and position of substituents on the aromatic ring can significantly affect the lipophilicity and potency of the anesthetic. For instance, the introduction of a chloro group at the ortho position of procaine to form chloroprocaine (B85988) increases its potency.

Intermediate Chain: The length and nature of the intermediate chain influence the duration of action and toxicity. Replacing the ester linkage with a more stable amide linkage, as seen in lidocaine, results in a longer duration of action. rsc.org

Hydrophilic Amine: The tertiary amine at the end of the alkyl chain is crucial for the water solubility and binding of the anesthetic to its target site, the voltage-gated sodium channels. The nature of the alkyl groups on the amine can affect the drug's pKa and, consequently, its onset of action.

While specific SAR studies on a wide range of this compound analogues are not extensively documented in publicly available literature, the principles derived from procaine and other local anesthetics provide a strong framework for the rational design of new this compound derivatives. For example, constrained analogues of procaine have been synthesized and evaluated for their inhibitory activity against DNA methyltransferase-1, demonstrating that the core structure of these anesthetics can be adapted for other therapeutic targets. acs.orgnih.gov

The table below outlines potential modifications to the this compound structure for SAR studies, based on the general principles of local anesthetic design.

Structural ComponentPotential ModificationExpected Impact on Properties
Aromatic RingIntroduction of electron-withdrawing or electron-donating groupsAltered lipophilicity, potency, and metabolism
Ester LinkageReplacement with an amide, ether, or ketone linkageIncreased stability, altered duration of action
Alkyl ChainVariation in length and branchingModified lipophilicity and protein binding
Tertiary AmineAlteration of alkyl substituents (e.g., from isobutyl to other groups)Changed pKa, onset of action, and water solubility

The this compound scaffold can be viewed as a platform for the development of new chemical entities with diverse biological activities. This can be achieved by integrating novel functional moieties into its structure. For instance, the synthesis of glycodrugs derived from benzocaine (B179285) and procaine has been explored, where a galactose unit is attached to the p-aminobenzoate structure. mdpi.com This approach aims to create new compounds with potentially altered pharmacokinetic profiles and biological targets.

Another strategy involves the incorporation of the this compound structure into larger molecules or drug delivery systems. While specific examples for this compound are not prevalent, the general concept of using local anesthetic scaffolds in the design of new therapeutic agents is an active area of research. For example, the core structure of procaine has been used to design inhibitors of DNA methyltransferase-1, highlighting the potential for these scaffolds to be repurposed for different therapeutic applications. acs.org

The integration of novel functional moieties can be guided by the desired therapeutic outcome. For example, attaching a fluorescent tag could enable the study of the drug's distribution and interaction with its target. Similarly, conjugation to a polymer or nanoparticle could lead to controlled-release formulations with prolonged duration of action.

Molecular Mechanisms of Butethamine Action

Butethamine Interactions with Voltage-Gated Sodium Channels

Voltage-gated sodium channels are integral membrane proteins responsible for the rapid influx of sodium ions that underlies the rising phase of the action potential. frontiersin.org These channels are composed of a large alpha (α) subunit, which forms the ion-conducting pore, and smaller auxiliary beta (β) subunits. frontiersin.org The α-subunit is the primary target for local anesthetic drugs, including this compound. nih.gov

Local anesthetics bind to a receptor site within the inner pore of the voltage-gated sodium channel's α-subunit. nih.govnih.gov This binding site is located on the S6 transmembrane helices of domains I, III, and IV. The binding is state-dependent, meaning the affinity of the drug for the channel varies depending on the channel's conformational state (resting, open, or inactivated). nih.gov

This compound, as a local anesthetic, is believed to exhibit a higher affinity for the open and inactivated states of the sodium channel compared to the resting state. This is a key feature of the "modulated receptor hypothesis." When a nerve is repeatedly stimulated, more channels enter the open and inactivated states, which increases the opportunity for this compound to bind and exert its blocking effect. This phenomenon is known as use-dependent or frequency-dependent block.

While specific mutagenesis studies for this compound are not extensively documented in publicly available research, studies on other local anesthetics have identified key amino acid residues crucial for binding. These are typically aromatic and hydrophobic residues within the S6 segments. It is highly probable that this compound interacts with these same conserved regions.

Table 3.1: Key Properties of Local Anesthetic Binding to NaV Channels This table presents generalized data for local anesthetics of the same class as this compound, illustrating the principles of state-dependent binding.

Channel StateRelative Binding AffinityConsequence of Binding
RestingLowMinimal block at resting potential
OpenHighDrug enters and binds within the pore
InactivatedHighestStabilization of the non-conducting state

The binding of this compound to the sodium channel α-subunit has profound effects on the channel's gating kinetics and the subsequent flow of sodium ions. By binding to its receptor site, this compound sterically and allosterically inhibits the conformational changes required for ion permeation.

The primary modulatory effect is the stabilization of the inactivated state of the channel. nih.gov After a channel opens and allows sodium influx, it rapidly enters a non-conducting, inactivated state. This compound binding prolongs this inactivated state, preventing the channel from returning to the resting state where it could be reactivated. This results in a reduction of the number of available, functional sodium channels that can open in response to a subsequent stimulus.

This action directly impacts ion flux dynamics. By preventing channels from opening, this compound effectively blocks the influx of sodium ions (Na+) across the neuronal membrane. Since this influx is the fundamental event that drives membrane depolarization, its inhibition is the direct cause of the anesthetic effect. The block of ion flux is not absolute but is proportional to the concentration of the drug and the firing frequency of the nerve.

Downstream Cellular and Molecular Pathways Affected by this compound (Non-Clinical Focus)

Beyond the direct blockade of sodium channels, the inhibition of neuronal activity by this compound can have secondary effects on cellular pathways, though these are not its primary mechanism of anesthetic action. The propagation of action potentials is a crucial signal for many cellular processes.

For instance, the depolarization caused by an action potential is the trigger for the opening of voltage-gated calcium channels (CaV) at the presynaptic terminal, leading to neurotransmitter release. By blocking the action potential propagation, this compound indirectly inhibits this entire cascade. This leads to a cessation of synaptic communication from the anesthetized neuron.

This inhibition of neurotransmitter release can affect downstream signaling pathways in the postsynaptic cell that are normally activated by that neurotransmitter. For example, pathways involving second messengers like cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3), which are often linked to G-protein coupled receptors (GPCRs) activated by neurotransmitters, would be indirectly suppressed. It is important to note that these are downstream consequences of the primary sodium channel blockade, not a direct effect of this compound on these other cellular components.

Modulation of Intracellular Signaling Cascades Post-Channel Interaction

Beyond their primary interaction with ion channels, ester local anesthetics like this compound are understood to influence several key intracellular signaling pathways. This modulation can occur through direct interaction with signaling proteins or as a downstream consequence of altered ion homeostasis.

Studies on procaine (B135), a closely related ester anesthetic, have demonstrated its ability to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and the Extracellular signal-regulated kinase (ERK) pathways. nih.gov These pathways are crucial for cell proliferation, survival, and differentiation. The inactivation of these signaling cascades is a significant mechanism underlying the observed non-anesthetic effects of procaine, such as its anti-proliferative action in certain cancer cell lines. nih.govnih.gov

Furthermore, local anesthetics can interact with G-protein-coupled receptors (GPCRs), which are pivotal in transmembrane signaling. nih.gov Some local anesthetics, including the ester-type tetracaine, have been shown to directly activate G-proteins, thereby initiating or inhibiting downstream signaling cascades independent of their canonical receptors. core.ac.uk This interaction can lead to a broad range of cellular responses, depending on the specific G-protein subtypes involved (e.g., Gαq, Gαi/o). The activation of Gαq can lead to the stimulation of phospholipase C, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC).

The potential for this compound to modulate these pathways is high, given its structural similarities to procaine and tetracaine. The table below summarizes the observed effects of related ester local anesthetics on major signaling pathways, providing a probable framework for this compound's actions.

Table 1: Effects of Related Ester Local Anesthetics on Intracellular Signaling Pathways

Local Anesthetic Signaling Pathway Observed Effect Reference
Procaine PI3K/Akt Inhibition nih.gov
Procaine ERK/MAPK Inhibition nih.gov
Tetracaine G-protein Signaling Activation core.ac.uk

Impact on Neurotransmitter Release Mechanisms (Mechanistic Studies)

The action of local anesthetics at the presynaptic terminal can significantly impact the release of neurotransmitters. This effect is not solely a consequence of sodium channel blockade but also involves interactions with other presynaptic components.

The inhibition of neurotransmitter release is thought to occur through several potential mechanisms:

Interference with Calcium Influx: While the primary target is sodium channels, local anesthetics can also affect calcium channels, albeit at higher concentrations. nih.gov A reduction in presynaptic calcium influx upon arrival of an action potential would directly curtail the exocytosis of synaptic vesicles. Tetracaine, for instance, is known to alter the function of calcium release channels (ryanodine receptors) that control intracellular calcium stores. wikipedia.org

Direct Effects on the Exocytotic Machinery: Local anesthetics may directly interact with proteins of the SNARE complex, which are essential for the fusion of synaptic vesicles with the presynaptic membrane.

Alteration of Membrane Properties: The amphipathic nature of local anesthetic molecules allows them to partition into the lipid bilayer, potentially altering membrane fluidity and curvature, which could indirectly affect the process of vesicle fusion.

The table below presents findings from studies on the impact of related local anesthetics on neurotransmitter release.

Table 2: Impact of Related Local Anesthetics on Neurotransmitter Release

Local Anesthetic Neurotransmitter Effect on Release Key Finding Reference
Procaine GABA Inhibition Less potent than tetracaine nih.gov
Tetracaine GABA Inhibition Potent, dose-dependent inhibition nih.gov
Bupivacaine (B1668057) Acetylcholine Decrease in MEPP frequency and amplitude Evidence of presynaptic action nih.govscielo.br
Levobupivacaine Acetylcholine Decrease in MEPP frequency and amplitude Evidence of presynaptic action nih.govscielo.br

Metabolic Pathways and Biotransformation of Butethamine in Research Models

Enzymatic Biotransformation of Butethamine

Enzymatic biotransformation aims to convert lipophilic compounds into more polar, water-soluble molecules that can be readily eliminated dss.go.thwikipedia.orggoogleapis.com. For a compound like this compound, which is a benzoate (B1203000) ester nih.gov, its chemical structure provides insights into the likely metabolic reactions it would undergo.

Phase I reactions introduce or expose polar functional groups (such as -OH, -NH2, or -COOH) on the parent drug molecule, often leading to a modest increase in water solubility dss.go.thgoogleapis.commedtigo.comchemistry-chemists.com. These reactions include oxidation, reduction, and hydrolysis dss.go.thgoogleapis.commedtigo.com.

Oxidation: This is the most common Phase I reaction, often catalyzed by cytochrome P450 (CYP) enzymes dss.go.thgoogleapis.comchemistry-chemists.com. Oxidation reactions involve the addition of oxygen or removal of hydrogen, converting lipophilic drugs into more hydrophilic derivatives medtigo.comwikipedia.org. For this compound, potential oxidation sites could include the alkyl chains or the aromatic ring. While general mechanisms of oxidation are well-understood nih.gov, specific oxidative metabolites of this compound have not been detailed in the provided research.

Reduction: Reduction reactions involve the addition of hydrogen and/or the removal of oxygen medtigo.com. These typically occur under low oxygen tension conditions annualreviews.org. Specific reduction pathways for this compound are not reported in the available literature.

Hydrolysis: Hydrolysis reactions involve the breaking of ester or amide bonds by water molecules, catalyzed by enzymes such as esterases, peptidases, and amidases medtigo.comgoogle.comgoogle.com. As this compound is a benzoate ester nih.gov, hydrolysis of its ester linkage is a highly probable metabolic pathway annualreviews.org. This reaction would likely yield 4-aminobenzoic acid and 2-(2-methylpropylamino)ethanol. While the general principle of ester hydrolysis by plasma cholinesterases is known for local anesthetics like procaine (B135) annualreviews.org, specific data on the rate or extent of this compound hydrolysis by these enzymes in research models is not explicitly provided.

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous hydrophilic groups, resulting in larger, highly polar, and generally inactive metabolites that are readily excreted dss.go.thnih.govchemistry-chemists.comannualreviews.orgarchive.orgpapyruspub.com. Common conjugation pathways include glucuronidation, sulfation, acetylation, methylation, and conjugation with glutathione (B108866) or amino acids dss.go.thannualreviews.orgarchive.orgpapyruspub.com.

For a compound like this compound, or its Phase I hydrolysis products, subsequent Phase II reactions would be anticipated to further increase water solubility. Glucuronidation, mediated by Uridine diphosphate (B83284) Glucuronosyltransferase (UGT) enzymes, is a widespread Phase II reaction papyruspub.com. Sulfation, acetylation, and amino acid conjugation are also common dss.go.thpapyruspub.com. While the general mechanisms are known nih.govmedtigo.commedtigo.com, specific Phase II metabolites of this compound or the extent of their formation in research models are not detailed in the provided information. Some general information suggests that metabolites can be conjugated with glucuronic acid googleapis.com.

Drug metabolism is critically dependent on enzymatic catalysis google.com. The most commonly studied enzyme systems include the cytochrome P450 (CYP) superfamily and cholinesterases.

Cytochrome P450 (CYP) System: CYPs are a superfamily of heme-containing monooxygenases primarily located in the endoplasmic reticulum of hepatocytes, playing a major role in Phase I oxidative metabolism of xenobiotics dss.go.thgoogleapis.comchemistry-chemists.comwikipedia.orgnih.gov. They are responsible for a significant portion of drug metabolism in humans chemistry-chemists.comnih.gov. While CYPs are crucial for the metabolism of many drugs google.comiu.eduiu.edu, specific CYP isoforms involved in this compound's metabolism in research models are not identified in the available literature. However, if this compound undergoes oxidation, it would likely be mediated by one or more CYP enzymes.

Cholinesterases: Cholinesterases, such as plasma cholinesterase (also known as pseudocholinesterase or butyrylcholinesterase), are known to hydrolyze ester-type local anesthetics like procaine annualreviews.orggoogle.com. Given that this compound is an ester nih.gov, it is plausible that it would be a substrate for these enzymes, leading to its hydrolysis. One source mentions this compound in the context of cholinesterase inhibition, noting that it inhibits "true" cholinesterase predominantly dss.go.th. Another source refers to this compound in a list with other local anesthetics that are hydrolyzed by plasma cholinesterase annualreviews.org. However, specific quantitative data or detailed studies on the role of cholinesterases in this compound's biotransformation in research models are not provided.

Analytical Methodologies for Butethamine Quantification and Detection in Research Settings

Chromatographic Techniques for Butethamine Analysis

Chromatographic techniques are foundational in separating and quantifying this compound from complex mixtures, including impurities or biological matrices.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for determining the purity and content of pharmaceutical compounds, a principle directly applicable to this compound chromatographyonline.comresearchgate.netjocpr.comloesungsfabrik.de. This method separates components of a mixture based on their differential affinities for a stationary phase and a mobile phase. For purity assessment, HPLC can resolve the active pharmaceutical ingredient (API) from related substances, degradation products, and excipients chromatographyonline.comresearchgate.net. The peak area or height of the this compound signal in the chromatogram is directly proportional to its concentration, enabling precise quantification of its content jocpr.com.

In research, HPLC systems typically employ a pump to deliver the mobile phase through a column packed with a stationary phase, followed by a detector (e.g., UV-Vis detector). The selection of the column (e.g., reversed-phase C18) and mobile phase composition (e.g., acetonitrile/water mixtures with buffers) is critical for achieving optimal separation and resolution of this compound from co-eluting impurities researchgate.net. Peak purity can be further assessed using diode array detectors (DAD) which acquire UV spectra across the peak, or by coupling with mass spectrometry (HPLC-MS) to differentiate co-eluting compounds based on their mass-to-charge ratios chromatographyonline.com.

Illustrative HPLC Parameters for Purity and Content Determination

ParameterTypical Range/DescriptionApplication to this compound
Column Type C18 Reversed-PhaseEffective for separating moderately polar organic compounds like this compound.
Mobile Phase Acetonitrile/Water with Buffer (e.g., Phosphate)Optimized to achieve baseline separation of this compound from impurities.
Detection Wavelength UV-Vis (e.g., 214 nm, 243 nm) researchgate.netloesungsfabrik.deSelected based on this compound's chromophore for maximum sensitivity.
Flow Rate 0.5 – 1.5 mL/minOptimized for efficient separation and run time.
Injection Volume 5 – 20 µLAdjusted based on desired sensitivity and sample concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique particularly suited for the analysis of volatile and semi-volatile organic compounds, or those that can be derivatized to become volatile nih.govmdpi.comresearchgate.net. This makes it a valuable tool for this compound analysis and, importantly, for profiling its metabolites, which may include more volatile or thermally labile compounds nih.gov.

In GC-MS, the sample is first vaporized and carried by an inert gas through a chromatographic column, where components are separated based on their boiling points and interactions with the stationary phase mdpi.com. The separated compounds then enter a mass spectrometer, which ionizes them and detects the resulting ions based on their mass-to-charge ratio (m/z) nih.gov. The unique fragmentation pattern (mass spectrum) serves as a "fingerprint" for compound identification, while the intensity of the signals allows for quantification nih.govmdpi.com. GC-MS-based metabolite profiling is a frequently applied and standardized method in metabolomics research for analyzing complex biological samples researchgate.netnih.govmdpi.com. This approach offers a good balance of sensitivity and reliability for detecting hundreds of small molecular weight compounds nih.govmdpi.com.

Key Aspects of GC-MS for this compound and Metabolite Profiling

Derivatization: For this compound or its metabolites that are not sufficiently volatile or thermally stable, derivatization (e.g., trimethylsilylation) is often employed to convert them into suitable forms for GC analysis mdpi.comnih.gov.

Identification: The mass spectral library matching against databases of known compounds is a primary method for identifying this compound and its metabolites researchgate.net.

Quantification: By using internal standards, GC-MS can provide quantitative data on the relative levels of this compound and its metabolites nih.gov.

Metabolite Profiling: GC-MS enables the simultaneous analysis of a wide range of metabolites, providing a comprehensive profile of metabolic changes, which can be applied to study this compound's biotransformation nih.govmdpi.commdpi.com.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is considered a gold-standard technique for the analysis of drugs and their metabolites in complex biological matrices due to its exceptional sensitivity, specificity, and precision esmed.orgchromatographyonline.commdpi.com. This technique is particularly well-suited for detecting and quantifying this compound, even at trace concentrations, in various research samples.

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry esmed.orgmdpi.com. After chromatographic separation, compounds are introduced into the mass spectrometer, where they are ionized (commonly via electrospray ionization, ESI) esmed.org. In MS/MS, a specific precursor ion (from this compound or its metabolite) is selected and fragmented into characteristic product ions. Monitoring these specific transitions (Multiple Reaction Monitoring, MRM) provides highly selective and sensitive detection, minimizing matrix interferences esmed.orgchromatographyonline.comnih.gov. This makes LC-MS/MS invaluable for pharmacokinetic studies, drug metabolism research, and detecting low-abundance analytes.

Advantages of LC-MS/MS for this compound Detection

High Sensitivity: LC-MS/MS can achieve very low limits of detection (LODs) and quantification (LOQs), enabling the detection of this compound and its metabolites even at picogram levels mdpi.comnih.gov.

High Specificity: The use of multiple reaction monitoring (MRM) transitions ensures that only the target analyte and its specific fragments are detected, providing high confidence in identification and quantification, even in complex biological samples esmed.orgmdpi.com.

Versatility: It can analyze a wide range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization, unlike GC-MS esmed.org.

Quantitative Accuracy: LC-MS/MS methods often exhibit wide linearity and good recovery rates, crucial for accurate quantification in research studies mdpi.comnih.gov.

Spectroscopic and Spectrometric Approaches in this compound Research

Spectroscopic and spectrometric methods provide complementary information about the structural characteristics and purity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structural elucidation and purity assessment of organic compounds, including this compound uni.lunih.govnih.gov. It provides detailed information about the connectivity of atoms and the chemical environment of nuclei (most commonly ¹H and ¹³C) within a molecule.

For structural confirmation , NMR spectra provide a "fingerprint" that is unique to a molecule's structure. By analyzing chemical shifts, coupling patterns, and integration of signals, researchers can confirm the proposed chemical structure of this compound and identify any structural isomers or unexpected by-products uni.lu. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) further aid in establishing complex structural assignments.

For purity assessment , quantitative NMR (qNMR) has emerged as a powerful and versatile method nih.govnih.govresearchgate.netmdpi.comnist.gov. Unlike chromatographic methods that rely on external calibration standards of the analyte itself, qNMR can determine the absolute purity of a substance using an internal standard of a different, known purity compound researchgate.netmdpi.com. The principle relies on the direct proportionality between the integrated signal area in an NMR spectrum and the number of nuclei contributing to that signal researchgate.net. This makes qNMR an orthogonal and highly reliable method for purity evaluation, capable of detecting and quantifying impurities that might escape detection by other techniques (e.g., water, non-chromophoric impurities) nih.gov.

Advantages of qNMR for Purity Assessment

Universal Detection: qNMR detects all proton-containing species, making it less prone to missing impurities compared to detectors that rely on specific chromophores (like UV) nih.gov.

Non-destructive: NMR analysis is non-destructive, allowing for sample recovery after analysis longdom.org.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental techniques for the characterization of organic molecules like this compound, providing insights into their electronic transitions and vibrational modes, respectively chromatographyonline.comnih.govuni.lufrontiersin.orgnerc.ac.uk.

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum nerc.ac.uklcms.cz. Organic molecules containing chromophores (groups with delocalized electrons) absorb UV or visible light, leading to electronic transitions lcms.cz. For this compound, which contains an aromatic ring and an ester group, UV-Vis spectroscopy can be used for:

Characterization: The UV-Vis spectrum provides a characteristic "fingerprint" for this compound, with specific absorption maxima (λmax) and molar absorptivities that are indicative of its electronic structure nerc.ac.uknih.govliv.ac.uk.

Quantification: In research, if this compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength using the Beer-Lambert law, provided there are no interfering substances lcms.cznih.gov.

Stability Studies: Changes in the UV-Vis spectrum over time or under different conditions can indicate degradation or structural changes of this compound lcms.cz.

IR Spectroscopy: Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies longdom.orgfrontiersin.org. The resulting spectrum is a unique "fingerprint" of the molecule, making it highly valuable for:

Structural Characterization: The presence or absence of characteristic absorption bands in the IR spectrum (e.g., for amine N-H stretches, ester C=O stretches, aromatic C-H stretches) can confirm the functional groups present in this compound, aiding in its structural elucidation uni.lulongdom.orgfrontiersin.org.

Identification: Comparing the IR spectrum of a this compound sample to a reference spectrum allows for its positive identification longdom.orgfrontiersin.org.

Purity Assessment (Qualitative): While not typically used for precise quantitative purity like qNMR or HPLC, IR spectroscopy can quickly reveal the presence of major impurities if they possess distinct functional groups that show up as additional bands in the spectrum frontiersin.org.

Polymorphism: IR spectroscopy can differentiate between different polymorphic forms of a substance, which is important in pharmaceutical research frontiersin.org.

Illustrative Spectroscopic Techniques and Their Applications

TechniquePrimary ApplicationInformation Provided
NMR Spectroscopy Structural Confirmation, Purity AssessmentDetailed atomic connectivity, chemical environment, absolute purity.
UV-Vis Spectroscopy Characterization, Quantification, StabilityElectronic transitions, presence of chromophores, concentration, degradation.
IR Spectroscopy Functional Group Identification, CharacterizationVibrational modes, presence of specific functional groups, molecular fingerprint.

Advanced Spectroscopic Techniques (e.g., Terahertz Spectroscopy for Molecular Dynamics)

Advanced spectroscopic techniques offer powerful tools for investigating the molecular structure, dynamics, and interactions of chemical compounds like this compound. These methods involve the interaction of electromagnetic radiation with matter, providing unique "fingerprints" that can be used for identification and characterization.

Terahertz (THz) spectroscopy, for instance, is an emerging frontier technology that provides significant advantages for probing molecular spatial structures, intermolecular reactions, and interaction forces. It operates in a frequency range (0.1-2.0 THz) where many low-frequency vibrational modes and collective molecular motions occur, making it particularly sensitive to molecular dynamics and the hydration shells of molecules. While specific research on this compound using THz spectroscopy is not widely documented, the technique's capability to analyze distinctive vibration modes of biological macromolecules and various saccharides, and its use in conjunction with molecular dynamics simulations to understand the formation mechanisms of THz fingerprint peaks, suggests its potential for detailed studies of this compound's molecular behavior and interactions in different states. For example, THz spectroscopy combined with molecular dynamics simulations has been successfully used for the intelligent matching identification and attribution of absorption peaks of quorum signaling molecules, demonstrating its utility in complex molecular analysis.

Beyond THz spectroscopy, other advanced spectroscopic methods are routinely applied in chemical research for structural elucidation and quantitative analysis. These include:

Fourier-transform infrared (FTIR) spectroscopy: Provides information on molecular vibrations and functional groups, crucial for identifying and characterizing organic compounds.

Raman spectroscopy: Complements FTIR by offering insights into molecular vibrations, particularly useful for non-polar bonds and aqueous samples.

Nuclear Magnetic Resonance (NMR) spectroscopy: Offers detailed structural information, including the connectivity of atoms and three-dimensional arrangement, through the interaction of nuclear spins with a magnetic field.

Ultraviolet-Visible (UV-Vis) spectroscopy: Used for quantitative analysis and the detection of conjugated double bond systems and aromatic systems within a molecule, providing information on electronic transitions.

These techniques, individually or in combination, provide comprehensive data for the in-depth characterization of this compound in research settings.

Electrochemical and Other Research-Focused Analytical Methods

Beyond spectroscopic approaches, electrochemical and other research-focused analytical methods provide alternative and complementary strategies for the quantification and detection of this compound.

Application of Capillary Electrophoresis for this compound Separation

Capillary Electrophoresis (CE) is an analytical technique renowned for its high efficiency, high resolution, and minimal sample volume requirements, making it an excellent separation technique for analytical and bioanalytical chemistry. CE separates ions based on their electrophoretic mobility, which is directly proportional to the molecule's charge and inversely proportional to the viscosity of the solvent and the atom's radius. The separation occurs within a narrow capillary tube, typically made of fused silica, under the influence of an applied high voltage.

CE has been extensively applied to the analysis of various pharmaceuticals, including local anesthetics, due to its ability to achieve rapid and highly resolved separations. For instance, CE methods have been developed for the analysis of bupivacaine (B1668057) and its metabolites in biological fluids like rat urine, demonstrating excellent resolution and sensitivity. Other local anesthetics such as procaine (B135), lidocaine, and ropivacaine (B1680718) have also been successfully separated and determined using CE, often with enhanced detection methods like electrochemiluminescence.

The versatility of CE extends to different modes of operation, such as:

Capillary Zone Electrophoresis (CZE): The most common mode, where separation is based on differences in the total mobility of analytes, influenced by their charge and size, and the electroosmotic flow (EOF).

Nonaqueous Capillary Electrophoresis (NACE): Utilizes organic media instead of aqueous buffers, offering advantages like improved separation selectivity, manipulation of resolution and efficiency, and applicability to hydrophobic compounds.

Chiral Capillary Electrophoresis: Achieves the separation of enantiomers (chiral compounds) by adding a chiral selector, such as cyclodextrins, to the background electrolyte. This is particularly relevant for compounds like this compound that may exist as enantiomers.

Given this compound's classification as a local anesthetic, CE offers a highly suitable and rapid method for its separation and quantification in research, potentially enabling the resolution of its enantiomers and the analysis of its presence in various matrices.

Immunoassay Development for Research Applications

Immunoassays are biochemical techniques that leverage the highly specific binding capabilities of antibodies to detect and quantify target analytes. These assays are fundamental tools in various research fields, including biology, medicine, and diagnostics, for pinpointing specific molecules, quantifying protein expression levels, and unraveling complex molecular interactions.

The development of immunoassays for research applications typically involves several key steps:

Analyte Selection and Characterization: Identifying the specific target molecule (e.g., this compound or its metabolites) and understanding its chemical properties.

Antibody Generation: Producing highly specific antibodies that bind selectively to the target analyte. This can involve various methods such as hybridoma technology, phage display, or the use of transgenic animal models to generate monoclonal or polyclonal antibodies.

Assay Format Design: Choosing an appropriate immunoassay format, such as Enzyme-Linked Immunosorbent Assay (ELISA), which is a widely accepted and commonly used method due to its enzyme-based amplification mode and the specificity and sensitivity of antibody-antigen interactions. Other formats include homogeneous immunoassays, which offer convenience and versatility.

Reagent Optimization and Validation: Rigorous screening and qualification of antibody pairs and other reagents to ensure optimal performance, including sensitivity, specificity, and reproducibility.

While commercial immunoassays for determining specific IgE levels for certain drugs used during anesthesia are limited and often not validated, highlighting a need for more reliable diagnostic methods, the principles of immunoassay development can be applied to this compound for research purposes. This could include developing assays to detect this compound itself in experimental samples, or to investigate potential immune responses to the compound by detecting drug-specific antibodies or cellular markers in research models. The ongoing advancements in immunoassay platforms, including those focused on increased sensitivity, reduced analysis time, and lower sample volumes, could facilitate the development of novel and robust assays for this compound in research applications.

Pre Clinical in Vitro and Ex Vivo Pharmacological Research Models of Butethamine

Animal Models for Systemic Mechanistic Pharmacological Research

In Vivo Receptor Occupancy Studies in Animal Systems

Receptor occupancy (RO) studies are fundamental in characterizing the interaction between a drug candidate and its target receptors within a living system. These studies are vital for establishing the pharmacokinetic/pharmacodynamic (PK/PD) relationship, which describes how drug exposure relates to its pharmacological effect google.com. In vivo RO assays typically involve administering a test compound to an animal, followed by a radioligand that binds to the target receptor. The reduction in radioligand binding in target tissues, such as the brain, indicates the extent of receptor occupancy by the test compound scribd.com.

Techniques employed in these studies include autoradiography and liquid chromatography coupled with tandem mass spectral detection (LC/MS/MS), which can quantify tracer distribution in tissues google.comscribd.com. Positron Emission Tomography (PET) neuroimaging is also utilized, particularly for drugs targeting the central nervous system, to estimate changes in binding potential between baseline and post-drug administration scans uni.lu. Animal models commonly used for RO studies include rats and mice, with typical group sizes of approximately four animals per dose group scribd.com. While these methodologies are well-established in preclinical drug development, specific published in vivo receptor occupancy studies focusing solely on Butethamine in animal systems were not identified in the conducted research.

Analysis of this compound's Impact on Specific Physiological Pathways in Animal Models

Preclinical animal models are instrumental in evaluating the impact of pharmaceutical agents on various physiological systems. For local anesthetics like this compound, understanding their effects beyond the primary site of action is critical.

Cardiovascular Effects

Nervous System Effects

As a local anesthetic, this compound's primary mechanism of action involves the nervous system. It functions by reversibly blocking sodium channels in nerve cells, thereby inhibiting the transmission of pain signals to the brain nih.gov. This direct interaction with neuronal function is central to its therapeutic effect. At higher concentrations, systemic exposure to this compound could lead to central nervous system effects nih.gov. Animal models are extensively used to study the nervous system, including investigations into neuronal function, nerve impulse conduction, and the impact of various substances on neurological health sahealth.sa.gov.augoogle.comscielo.org.zagoogle.comjustia.com. Despite its known mechanism of action on nerve conduction, specific detailed animal model studies elucidating this compound's broader impact on distinct nervous system pathways beyond sodium channel blockade were not found in the current search.

Methodological Considerations for Resolving Efficacy Data in Preclinical Animal Models

The translation of preclinical efficacy data from animal models to human clinical outcomes presents significant challenges in drug development. Animal models serve as crucial tools for exploring disease pathophysiology, identifying targets, and evaluating novel therapeutic agents jst.go.jpgoogle.com. However, their predictive value for human efficacy and safety can be limited due to inherent species differences in anatomy, metabolism, physiology, and pharmacology, as well as variations in genetic backgrounds nih.gov.

Key methodological considerations for resolving efficacy data in preclinical animal models include:

Species Selection: Choosing an animal species that best correlates with the human condition under study is paramount. The choice is guided by physiological attributes that best simulate human clinical scenarios jst.go.jp.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Evaluating PK/PD relationships and developing validated disease-associated biomarkers are essential for assessing target engagement and drug efficacy.

Study Design: The animal study protocol should recapitulate human clinical trials as closely as possible, encompassing all stages from device preparation to placement and withdrawal.

Data Integration and Transparency: Transparent integration of efficacy and safety data from animal models into hierarchical data sets is crucial for deriving predictive utility consistent with the validation and limitations of the models.

Alternatives to Animal Testing: Growing ethical concerns and the high failure rate of drug candidates in clinical trials (up to 90%) have spurred the development of New Approach Methodologies (NAMs). These include human cell-based assays, organoid systems, organ-on-a-chip models, and computational in silico modeling. These alternatives aim to provide more human-relevant data, reduce reliance on animal models, and improve the predictability of preclinical studies. While no single method can fully replace animal testing, a combination of approaches may be necessary for a comprehensive understanding of complex biological processes.

Advanced Delivery System Research for this compound (Mechanistic Focus)

Advanced drug delivery systems aim to optimize the therapeutic profile of compounds by controlling their release kinetics, enhancing stability, and potentially reducing systemic exposure.

Investigations into Microsphere Encapsulation for Sustained Release Mechanisms

This compound has been considered for inclusion in sustained-release drug delivery systems, including those utilizing microspheres. The primary objective of encapsulating active pharmaceutical agents in microspheres is to provide a long-term therapeutic response by controlling the release rate, thereby reducing the need for frequent administration.

Mechanistically, drug release from microspheres can occur through various processes:

Diffusion: The encapsulated drug diffuses through the polymer matrix of the microsphere.

Polymer Degradation/Erosion: The polymer matrix degrades over time, leading to the release of the entrapped drug.

Initial Burst Release: A rapid release of a portion of the drug from the surface of the microsphere can occur shortly after administration, followed by a more sustained release phase.

For this compound, the exploration of microsphere encapsulation is aimed at prolonging its anesthetic effect. Some sustained-release lipid compositions, which can include this compound, are designed to provide both an initial rapid release of unencapsulated drug for immediate therapeutic effect and a sustained release from the encapsulated portion to maintain the effect over an extended period, potentially for 36 to 72 hours.

Combinatorial Pharmacological Research with Adjunctive Agents (e.g., Epinephrine)

Combinatorial pharmacological research investigates the effects of co-administering a primary therapeutic agent with adjunctive agents to enhance efficacy, reduce side effects, or modify pharmacokinetic profiles. For this compound, a notable adjunctive agent is epinephrine (B1671497), a vasoconstrictor.

The combination of this compound with epinephrine has been utilized in local anesthetic solutions, particularly in dental procedures nih.gov. For instance, "Duocaine," a formulation containing 1.25% this compound and 2% procaine (B135) with epinephrine (1:65,000), demonstrated favorable and successful anesthetic effects within minutes in oral surgery procedures such as tooth extractions. Similarly, this compound hydrochloride has been used in injectable local anesthetic solutions with epinephrine at a dilution of 1:100,000 nih.gov. The addition of epinephrine primarily serves to induce vasoconstriction at the injection site, which can prolong the duration of the local anesthetic's effect by reducing its systemic absorption and minimizing bleeding during surgical procedures.

Future Directions and Emerging Research Avenues for Butethamine

Development of Novel Methodologies for Butethamine Research

The application of novel research methodologies is crucial for advancing the understanding of this compound. Modern analytical techniques offer enhanced capabilities for characterizing its chemical and biological interactions. For instance, advanced spectroscopic methods, such as high-resolution NMR and mass spectrometry, could provide more detailed insights into its structure, purity, and potential degradation pathways. Chromatography-mass spectrometry (LC-MS/MS or GC-MS) could be employed for comprehensive metabolic profiling, identifying this compound's metabolites and their distribution in biological systems with greater precision than previously possible.

Furthermore, computational methodologies, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be instrumental in predicting this compound's interactions with various biological macromolecules and designing targeted experiments keiserlab.org. While not specifically detailed for this compound in current literature, these methods are broadly applicable in chemical biology to understand compound behavior and guide the synthesis of new derivatives nih.govpeterlang.comcambridgescholars.comresearchgate.net. The integration of in silico predictions with in vitro and in vivo studies could streamline the discovery process and provide a more holistic view of this compound's chemical biology.

Identification of Unexplored Molecular Targets or Signaling Pathways Modulated by this compound

This compound is primarily known for its local anesthetic action, typically attributed to the blockade of voltage-gated sodium channels orthobullets.com. However, many established compounds, particularly older ones, may exert effects through additional, as-yet-unidentified molecular targets or modulate various signaling pathways keiserlab.org. Future research could employ high-throughput screening assays and chemoproteomics approaches to systematically identify all proteins or pathways that this compound interacts with.

The concept of "polypharmacology," where a single compound modulates multiple targets, is an increasingly recognized area of drug discovery keiserlab.org. Investigating this compound through this lens could reveal secondary mechanisms of action that contribute to its known effects or uncover entirely new biological activities. Non-target screening, a powerful tool for identifying environmental pollutants, could also be adapted to explore unforeseen biological interactions of this compound, providing a broader understanding of its biological footprint miljodirektoratet.no. Such research could lead to a re-evaluation of its therapeutic potential beyond its traditional use.

Opportunities for Rational Design and Synthesis of this compound Analogues with Tailored Properties

Rational design and synthesis of analogues represent a significant avenue for future research into this compound. By systematically modifying its chemical structure, researchers can aim to develop new compounds with tailored properties, such as altered potency, duration of action, improved selectivity, or reduced systemic toxicity. The core structure of this compound, a benzoate (B1203000) ester, offers clear points for chemical modification nih.gov.

Strategies for analogue synthesis, as applied to natural products and other compounds, involve techniques like diverted total synthesis, function-oriented synthesis, and biology-oriented synthesis rsc.org. For this compound, this could involve modifications to the amino group, the ester linkage, or the aromatic ring. For example, altering the alkyl chain on the nitrogen atom could impact its lipophilicity and membrane permeability, thereby influencing its pharmacokinetic profile. Changes to the aromatic ring might affect its interaction with target receptors or enzymes. The goal would be to establish detailed structure-activity relationships (SAR) for this compound derivatives, allowing for the predictive design of compounds with desired pharmacological profiles nih.gov. This approach could lead to the development of next-generation local anesthetics or compounds with entirely new therapeutic applications.

Addressing Existing Research Gaps in this compound's Fundamental Chemical Biology

Despite its long-standing use, there are existing research gaps in the fundamental chemical biology of this compound that warrant further investigation. Comprehensive studies focusing on its precise mechanism of action at a molecular level, beyond the general understanding of sodium channel blockade, are needed. This includes detailed kinetic and thermodynamic analyses of its binding to target proteins and the downstream cellular responses.

Furthermore, a thorough understanding of its complete metabolic fate in various biological systems is essential. While some metabolic pathways might be inferred from its chemical structure, detailed studies using modern analytical techniques could identify all metabolites, their activities, and their elimination pathways. The impact of this compound on different cellular processes and its potential interactions with other biomolecules beyond its primary targets also represent significant research gaps. Addressing these fundamental aspects of this compound's chemical biology, through the lens of modern interdisciplinary approaches, will provide a more complete and nuanced understanding of this compound frontiersin.orgnih.gov.

Q & A

Basic: What are the key structural and synthetic considerations for Butethamine in pharmacological studies?

Answer: this compound (C₁₃H₂₀N₂O₂·ClH) is a local anesthetic derivative of para-aminobenzoic acid (PABA) . Its synthesis involves esterification of 2-isobutylaminoethanol with PABA derivatives, followed by hydrochlorination . Key structural features include an aromatic amino group (critical for UV absorption studies ) and an isobutyl side chain influencing lipid solubility and tissue penetration. Researchers should validate synthetic intermediates (e.g., 2-isobutylaminoethanol) via NMR and mass spectrometry to ensure purity ≥98% .

Basic: How does pH influence the physicochemical properties and efficacy of this compound?

Answer: The aromatic amino group in this compound undergoes protonation/deprotonation depending on pH, altering its UV absorption profile . At physiological pH (7.4), the ionized form enhances water solubility and receptor binding. Researchers should use UV-Vis spectroscopy (e.g., λmax shifts from 280 nm at pH 3 to 295 nm at pH 10) to correlate ionization states with anesthetic activity . Buffered solutions (pH 6–8) are recommended for in vitro assays to mimic physiological conditions.

Advanced: How can contradictory data on this compound’s pharmacological classification (anesthetic vs. diuretic) be resolved?

Answer: Evidence conflicts arise from historical nomenclature shifts and regional regulatory differences. For example, UNSPSC code 51272104 classifies this compound as a local anesthetic , while older texts misattribute diuretic properties due to structural similarities to loop diuretics . To resolve this:

  • Conduct receptor-binding assays (e.g., sodium channel inhibition vs. Na⁺/K⁺/Cl⁻ cotransporter targeting).
  • Perform comparative in vivo studies using established models (e.g., rodent tail-flick test for anesthesia vs. diuresis measurements in renal tubules ).
  • Review regional pharmacopeias and FDA registrations to clarify approved uses .

Advanced: What experimental designs are optimal for assessing this compound’s toxicity and safety in preclinical studies?

Answer:

  • Acute Toxicity: Follow OECD Guideline 423, using escalating doses in rodents (oral/IP routes) with mortality and LD₅₀ calculations .
  • Dermal/Irritation Tests: Apply this compound hydrochloride (1–5% w/v) to rabbit skin for 4 hrs, monitoring erythema/eschar formation per GHS Category 1B standards .
  • Neurotoxicity Screening: Use in vitro models (e.g., SH-SY5Y cells) to assess mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Advanced: What analytical methods are recommended for quantifying this compound in biological matrices?

Answer:

  • HPLC-UV: Use a C18 column, mobile phase (acetonitrile:phosphate buffer pH 3.0, 30:70), and detection at 290 nm . Limit of quantification (LOQ) ≤50 ng/mL.
  • LC-MS/MS: Employ electrospray ionization (ESI+) with transitions m/z 241→152 (this compound) and m/z 256→167 (internal standard, e.g., procaine-d₃) for enhanced specificity in plasma/serum .
  • Validate methods per ICH guidelines (accuracy ±15%, precision ≤20% RSD).

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure (GHS H314) .
  • Ventilation: Use fume hoods for weighing/powder handling to avoid inhalation (P305+P351+P338) .
  • Spill Management: Neutralize liquid spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (UN Class 6.1) .

Advanced: How can researchers address variability in this compound’s efficacy across tissue types?

Answer:

  • Tissue-Specific Permeability: Compare nerve blockade duration in ex vivo models (e.g., sciatic nerve vs. corneal epithelium) using Franz diffusion cells .
  • Lipid Bilayer Studies: Utilize artificial membranes to quantify partitioning coefficients (logP) and correlate with anesthetic onset times.
  • Molecular Dynamics Simulations: Model interactions between this compound and sodium channel isoforms (e.g., Nav1.7 vs. Nav1.4) to predict tissue selectivity.

Basic: What historical research underpins modern applications of this compound?

Answer: Early studies (1960s) established its UV absorption profile and pH-dependent activity alongside procaine and tetracaine . FDA registration as a local anesthetic (UNSPSC 51272104) validated its clinical use . Modern research focuses on derivatives (e.g., metathis compound) with improved pharmacokinetics .

Advanced: How should researchers design studies to compare this compound with newer PABA-derived anesthetics?

Answer:

  • Blinded Randomized Trials: Compare onset/duration in animal models using standardized pain stimuli (e.g., thermal latency tests).
  • Meta-Analysis: Aggregate historical data (pre-2000) with recent studies to assess efficacy/safety trends.
  • Structure-Activity Relationship (SAR) Modeling: Modify the isobutyl group to enhance potency while minimizing ROS generation .

Advanced: What strategies mitigate oxidative stress induced by this compound in neuronal cells?

Answer:

  • Co-Administration with Antioxidants: Test N-acetylcysteine (NAC) or resveratrol in vitro to reduce ROS levels (measured via DCFH-DA assay) .
  • Mitochondrial Protection: Pre-treat cells with cyclosporine A (CsA) to inhibit permeability transition pore (MPTP) opening .
  • Gene Expression Profiling: Use RNA-seq to identify pathways (e.g., Nrf2/ARE) upregulated by this compound exposure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.